molecular formula C22H17N3 B8319298 1-(Diphenylmethylene)-2-(quinolin-6-yl)hydrazine

1-(Diphenylmethylene)-2-(quinolin-6-yl)hydrazine

Cat. No. B8319298
M. Wt: 323.4 g/mol
InChI Key: KAOXMCSYSOCBEH-UHFFFAOYSA-N
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Patent
US07790756B2

Procedure details

Using a procedure analogous to Example B3, 6-(2-(diphenylmethylene)hydrazinyl)quinoline (5.0 g, 15.5 mmol) and 3-cyclopentyl-3-oxopropanenitrile (3.0 g, 1.1 eq) were combined to yield 3-cyclopentyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine (2.3 g, 53% yield). 1H NMR (300 MHz, DMSO-d6) δ 8.87 (m, 1H), 8.38 (dd, J=1.5, 8.4 Hz, 1H), 8.10 (s, 1H), 8.04-8.02 (m, 2H), 7.55 (dd, J=4.2, 8.1 Hz, 1H), 5.41 (br s, 2H), 5.38 (s, 1H), 2.90 (m, 1H), 1.85-1.96 (m, 2H), 1.53-1.70 (m, 6H); MS (ESI) m/z: 279.3 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)=[N:8][NH:9][C:10]2[CH:11]=[C:12]3[C:17](=[CH:18][CH:19]=2)[N:16]=[CH:15][CH:14]=[CH:13]3)C=CC=CC=1.[CH:26]1([C:31](=O)[CH2:32][C:33]#[N:34])[CH2:30][CH2:29][CH2:28][CH2:27]1>>[CH:26]1([C:31]2[CH:32]=[C:33]([NH2:34])[N:9]([C:10]3[CH:11]=[C:12]4[C:17](=[CH:18][CH:19]=3)[N:16]=[CH:15][CH:14]=[CH:13]4)[N:8]=2)[CH2:30][CH2:29][CH2:28][CH2:27]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=NNC=1C=C2C=CC=NC2=CC1)C1=CC=CC=C1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C1(CCCC1)C(CC#N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C1=NN(C(=C1)N)C=1C=C2C=CC=NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.